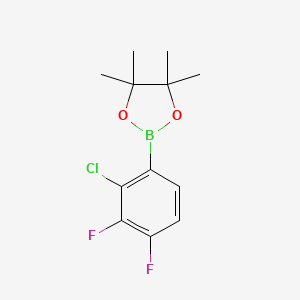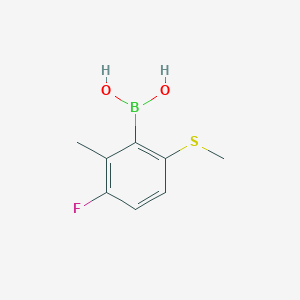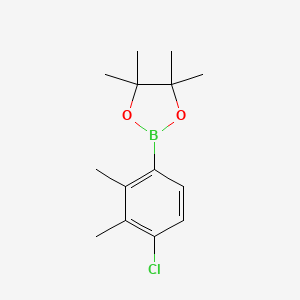
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BClO2 and a molecular weight of 266.58 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation of pinacol boronic esters leads to the hydromethylation of alkenes . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to various compounds, demonstrating the versatility of this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds . The protodeboronation process has been used in the total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C . Furthermore, the reaction conditions, such as the presence of a catalyst, can also influence the efficacy of the compound’s action .
Preparation Methods
The synthesis of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium(II) acetate and potassium carbonate. The major product is a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid. The major product is the corresponding hydrocarbon.
Scientific Research Applications
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and potential therapeutic agents.
Materials Science: It is employed in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Lacks the chloro and dimethyl substitutions, leading to different reactivity and applications.
4-Bromo-2,3-dimethylphenylboronic Acid Pinacol Ester: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity in coupling reactions.
2,3-Dimethylphenylboronic Acid Pinacol Ester: Lacks the chloro substitution, which can influence the electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWDRRRRQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
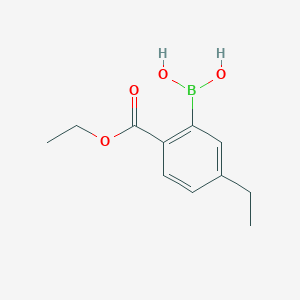
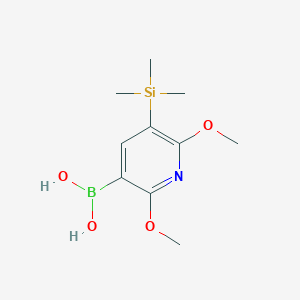

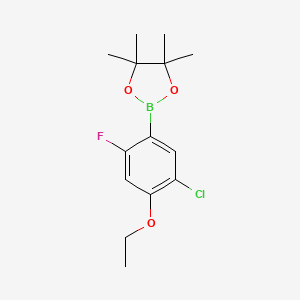
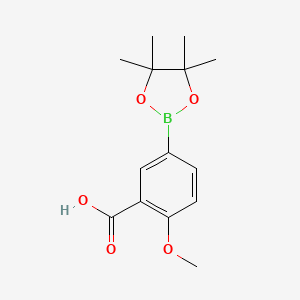
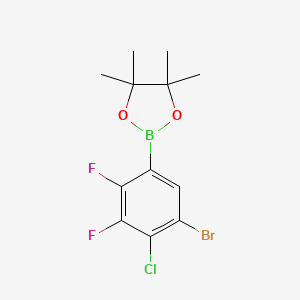
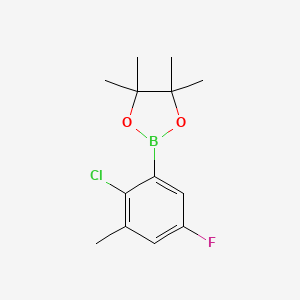
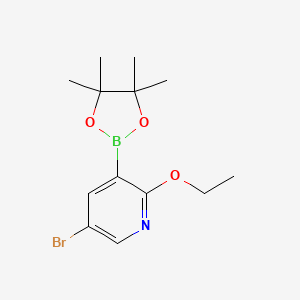
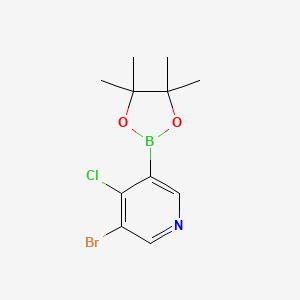
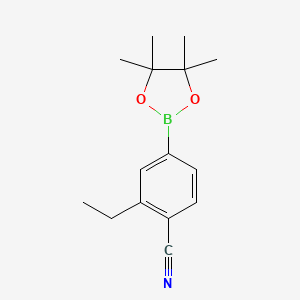
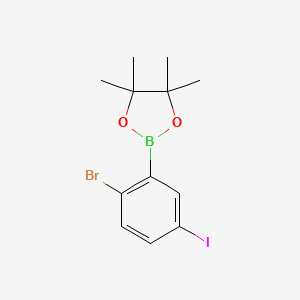
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)
